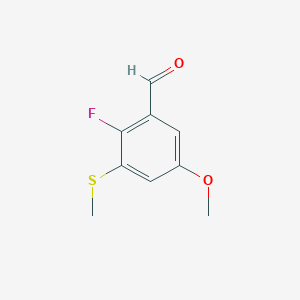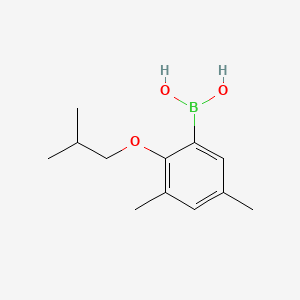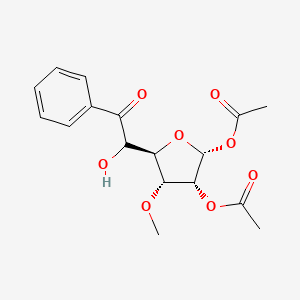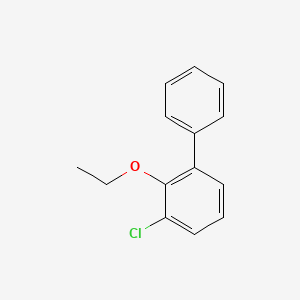
4-(benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, two fluorine atoms, and a dimethylamino group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzyloxy precursor, which is then subjected to fluorination and subsequent amidation reactions. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Benzyloxy Precursor Preparation: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Amidation: The final step involves the formation of the benzamide by reacting the fluorinated intermediate with dimethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the fluorine atoms and dimethylamino group.
2,6-Difluorobenzamide: Contains the fluorine atoms and benzamide core but lacks the benzyloxy and dimethylamino groups.
N,N-Dimethylbenzamide: Contains the dimethylamino group and benzamide core but lacks the benzyloxy and fluorine atoms.
Uniqueness
4-(Benzyloxy)-2,6-difluoro-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (benzyloxy and dimethylamino) groups allows for versatile chemical modifications and interactions with biological targets.
特性
分子式 |
C16H15F2NO2 |
|---|---|
分子量 |
291.29 g/mol |
IUPAC名 |
2,6-difluoro-N,N-dimethyl-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-19(2)16(20)15-13(17)8-12(9-14(15)18)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChIキー |
LCPLFMSNFNABFV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=C(C=C1F)OCC2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)





